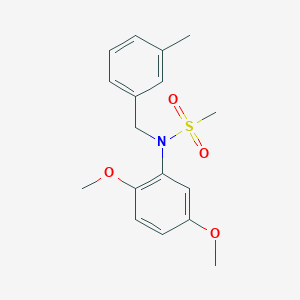![molecular formula C19H23N3O2S B5309466 1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid](/img/structure/B5309466.png)
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid is not fully understood, but it has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems. This compound has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. Additionally, this compound has been shown to modulate the activity of the NMDA receptor, leading to increased glutamate release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and analgesic effects. This compound has been shown to protect neurons from oxidative stress and excitotoxicity, leading to improved neuronal survival and function. Additionally, this compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its mechanism of action is not fully understood, making it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Another direction is to study its potential applications in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Synthesis Methods
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has been synthesized using various methods, including the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with 3-(2-phenylethyl)piperidine-3-carboxylic acid, and the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with 3-(2-phenylethyl)piperidin-4-one followed by hydrolysis. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)-3-(2-phenylethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-25-18-20-12-9-16(21-18)22-13-5-10-19(14-22,17(23)24)11-8-15-6-3-2-4-7-15/h2-4,6-7,9,12H,5,8,10-11,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGHJWGDYYKUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCC(C2)(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)

![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-(2-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5309393.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5309407.png)
![2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}benzonitrile](/img/structure/B5309419.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5309424.png)
![methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5309435.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5309442.png)

![2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)nicotinic acid](/img/structure/B5309459.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309462.png)